molecular formula C22H27N3O2 B2528931 N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 924850-43-1

N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2528931
CAS No.: 924850-43-1
M. Wt: 365.477
InChI Key: WJBYBFGDSCMDNG-UHFFFAOYSA-N
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Description

N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide: is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxy Group: The next step involves the introduction of the 2,5-dimethylphenoxy group. This can be done through a nucleophilic substitution reaction where the benzodiazole intermediate reacts with 2,5-dimethylphenol in the presence of a base.

    Formation of the Propyl Linker: The propyl linker is introduced by reacting the intermediate with a suitable alkylating agent, such as 1-bromopropane, under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests potential activity as an antimicrobial or anticancer agent, although further research is needed to confirm these properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylphenoxy group can enhance the compound’s binding affinity and specificity, while the acetamide moiety can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
  • N-[3-(2,5-dimethylphenoxy)propyl]guanidine, nitrate salt

Uniqueness

N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups. The presence of the benzodiazole ring, dimethylphenoxy group, and acetamide moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-10-11-17(2)21(14-16)27-13-7-12-25-20-9-6-5-8-19(20)23-22(25)15-24(4)18(3)26/h5-6,8-11,14H,7,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBYBFGDSCMDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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